2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzenesulfonamide moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), reacts with a precursor molecule.
Sulfonamide Formation: The final step involves the reaction of the tetrazole derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. The tetrazole ring may also contribute to binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(benzyl)benzenesulfonamide
- N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- 2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-6-8-12(9-7-11)21-15(18-19-20-21)10-17-24(22,23)14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNAFDUDWSAWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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